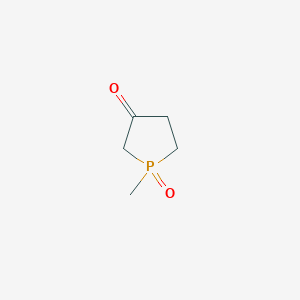
Phenothiazine-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine-2-acetic acid is a derivative of phenothiazine, a well-known heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives have been widely studied due to their diverse chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenothiazine-2-acetic acid can be synthesized through several methods. One common approach involves the acylation of phenothiazine with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenothiazine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydrophenothiazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenothiazine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and functional materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of dyes, pigments, and photoredox catalysts.
Wirkmechanismus
The mechanism of action of phenothiazine-2-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, this compound may exert its effects through the blockade of neurotransmitter receptors or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
Thioridazine: A phenothiazine derivative used to treat schizophrenia.
Uniqueness
Phenothiazine-2-acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
20965-69-9 |
|---|---|
Molekularformel |
C14H11NO2S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
2-(10H-phenothiazin-2-yl)acetic acid |
InChI |
InChI=1S/C14H11NO2S/c16-14(17)8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)18-13/h1-7,15H,8H2,(H,16,17) |
InChI-Schlüssel |
IFKVERMEMGDLLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


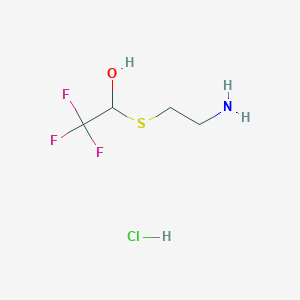

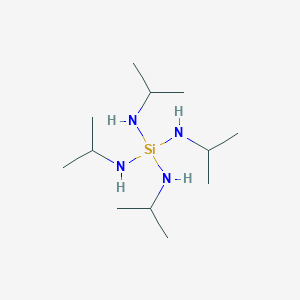

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)

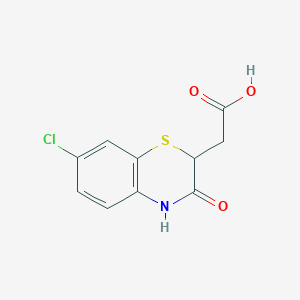

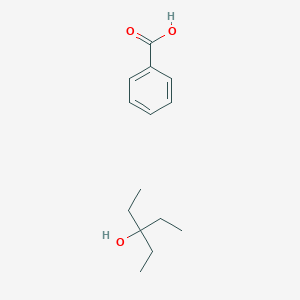
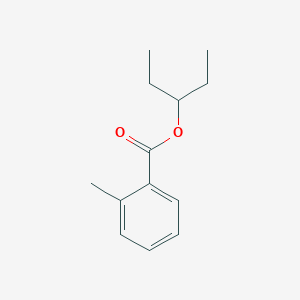


![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)
